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molecular formula C7H9N3O3 B8780640 Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 6339-81-7

Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No. B8780640
M. Wt: 183.16 g/mol
InChI Key: LIUOLFOJUPDQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087614B2

Procedure details

A solution of oxalacetic acid diethyl ester (8.5 g, 45.2 mmol) in ethanol (100 mL) was treated with guanidine carbonate (8.1 g, 45.2 mmol) and this was stirred under reflux for 2 hours. The mixture was diluted with water, concentrated to removed ethanol, and the solid was collected by filtration. The solid was then suspended in ethanol (40 mL) and concentrated hydrochloric acid (1 mL) and refluxed for 15 minutes. The mixture was then cooled, basified with potassium carbonate, diluted with water and concentrated to removed ethanol. The white solid was collected by filtration and vacuum dried to give J1.1 (1.67 g, 20%). 1H-NMR (DMSO-d6) δ: 10.34 (1H, br s), 8.92 (1H, br s), 7.46 (1H, br, s), 5.42 (1H, s), 4.18 (2H, q, J=7 Hz), 1.24 (3H, t, J=7 Hz).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]([C:8](OCC)=[O:9])=O)[CH3:2].C(=O)(O)O.[NH2:18][C:19]([NH2:21])=[NH:20]>C(O)C.O>[CH2:1]([O:3][C:4]([C:5]1[N:18]=[C:19]([NH2:21])[NH:20][C:8](=[O:9])[CH:6]=1)=[O:13])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)OC(CC(=O)C(=O)OCC)=O
Name
Quantity
8.1 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
this was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to removed ethanol
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
concentrated hydrochloric acid (1 mL) and refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
diluted with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to removed ethanol
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give J1.1 (1.67 g, 20%)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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